molecular formula C5H11ClFN B1447618 3-(Fluoromethyl)pyrrolidine hydrochloride CAS No. 1782410-86-9

3-(Fluoromethyl)pyrrolidine hydrochloride

Cat. No. B1447618
CAS RN: 1782410-86-9
M. Wt: 139.6 g/mol
InChI Key: YJLVCUNOYYRZMV-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidine hydrochloride is a compound with the molecular weight of 139.6 . It is a solid substance and is stored in a refrigerator . The compound has a CAS number of 1443983-87-6 or 2227197-34-2 , depending on the specific isomer.


Molecular Structure Analysis

The IUPAC name for this compound is either ®-3-(fluoromethyl)pyrrolidine hydrochloride or (S)-3-(fluoromethyl)pyrrolidine hydrochloride , indicating that it has chiral centers. The InChI code is 1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

3-(Fluoromethyl)pyrrolidine hydrochloride is a solid substance . It has a molecular weight of 139.6 . The compound is stored in a refrigerator .

Scientific Research Applications

Pharmacotherapy

3-(Fluoromethyl)pyrrolidine hydrochloride: is a pyrrolidine derivative, a class of compounds that has shown promise in pharmacotherapy due to their biological activities. Pyrrolidine alkaloids exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Drug Discovery

In drug discovery, the pyrrolidine ring is a common scaffold used to develop compounds for treating human diseases. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity .

Medicinal Chemistry

The stereogenicity of the pyrrolidine ring is crucial in medicinal chemistry. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates, affecting their binding mode to enantioselective proteins .

Organic Synthesis

Pyrrolidine-based organocatalysts, derived from or related to proline, are used in asymmetric synthesis. These catalysts facilitate the construction of complex molecular architectures, which is a significant area of interest in organic synthesis .

Chemical Research

In chemical research, pyrrolidine derivatives are explored for their potential in creating new molecular entities. The ring’s non-planarity, known as “pseudorotation,” is particularly interesting for developing bioactive molecules with target selectivity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

properties

IUPAC Name

3-(fluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVCUNOYYRZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)pyrrolidine hydrochloride

CAS RN

1782410-86-9
Record name 3-(fluoromethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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